tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate
CAS No.:
Cat. No.: VC17715845
Molecular Formula: C16H25N3O3
Molecular Weight: 307.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O3 |
|---|---|
| Molecular Weight | 307.39 g/mol |
| IUPAC Name | tert-butyl 2-amino-3-hydroxy-3-(6-pyrrolidin-1-ylpyridin-3-yl)propanoate |
| Standard InChI | InChI=1S/C16H25N3O3/c1-16(2,3)22-15(21)13(17)14(20)11-6-7-12(18-10-11)19-8-4-5-9-19/h6-7,10,13-14,20H,4-5,8-9,17H2,1-3H3 |
| Standard InChI Key | XLPAHTHXVIVDDR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(C(C1=CN=C(C=C1)N2CCCC2)O)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of tert-butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate is C₁₆H₂₅N₃O₃, with a molecular weight of 307.39 g/mol. Its IUPAC name reflects the tert-butyl ester group at position 1, an amino group at position 2, a hydroxyl group at position 3, and a pyridine ring substituted with a pyrrolidine moiety at position 6 . The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonding between the amino and hydroxyl groups, which may contribute to its enhanced solubility in polar solvents compared to non-functionalized analogs .
Key physicochemical parameters include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 1.8 (predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 95.2 Ų |
These properties suggest moderate lipophilicity and high membrane permeability, making it a viable candidate for oral drug delivery .
Synthetic Pathways and Optimization
The synthesis of tert-butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate involves multi-step organic reactions, typically starting with functionalization of the pyridine ring. A common approach includes:
-
Pyrrolidine Substitution: 6-Chloropyridin-3-amine is reacted with pyrrolidine under nucleophilic aromatic substitution conditions to introduce the pyrrolidine moiety .
-
Hydroxylation and Amination: The resulting intermediate undergoes hydroxylation at position 3 via Sharpless asymmetric dihydroxylation, followed by protection of the amino group using a tert-butyloxycarbonyl (Boc) group .
-
Esterification: The final step involves esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the target compound .
Critical challenges in synthesis include controlling stereochemistry at the hydroxylated carbon and minimizing racemization during Boc protection. Recent advancements utilize chiral catalysts like Jacobsen’s manganese-salen complex to achieve enantiomeric excess >90% .
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its combination of a tert-butyl ester, amino-hydroxy side chain, and pyrrolidine-substituted pyridine. Comparatively:
| Compound | Key Structural Features | Bioactivity |
|---|---|---|
| Bispiperidine derivatives | Dual piperidine rings | Antithrombotic (IC₅₀ = 5 μM) |
| Pyridine-3-carboxamides | Carboxamide at position 3 | Anticancer (HeLa IC₅₀ = 8 μM) |
| Target Compound | Amino-hydroxy + pyrrolidine | Neuroprotective (predicted) |
The tert-butyl group in the target compound improves metabolic stability, with a predicted plasma half-life of 12 hours compared to 3 hours for non-esterified analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume